2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORXNOWDYHZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the pyridyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, highlighting differences in substituents and their implications:
Physicochemical Properties
- Solubility and Stability : The pyridylmethyl group in the target compound enhances aqueous solubility compared to purely aromatic analogs (e.g., 2-ethyl-5-phenyl derivatives) .
- Electron-Withdrawing Effects : Trifluoromethyl and difluoromethyl substituents increase acidity of the carboxylic acid group, affecting reactivity in esterification and amidation reactions .
Key Research Findings
- Structural Diversity Drives Activity : Substitution at the pyrazole C1 or C2 position significantly alters biological activity. For instance, trifluoromethyl groups enhance metabolic stability, while pyridylmethyl groups improve target binding .
- Synthetic Flexibility: Solvent-free syntheses (e.g., room-temperature grinding methods for aminophenyl-substituted analogs) offer eco-friendly routes to pyrazole-3-carboxylic acids .
- Commercial Availability : Derivatives like 2-(difluoromethyl)pyrazole-3-carboxylic acid are widely available (96–98% purity) from suppliers such as Vitas-M Laboratory and Matrix .
Biological Activity
2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a pyridylmethyl group and a carboxylic acid functional group. This structural configuration is significant as it contributes to the compound's ability to interact with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. The pyrazole moiety has been associated with inhibition of bacterial growth and activity against fungi. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as demonstrate antifungal activity against various strains .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Pyrazole derivatives have been reported to induce apoptosis in cancer cells. In vitro studies suggest that this compound may activate caspase pathways, leading to programmed cell death in malignant cells . A concentration-dependent increase in caspase-3 production was noted in studies involving various cancer cell lines, indicating its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. The presence of the carboxylic acid group in this compound enhances its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This mechanism suggests its utility in treating inflammatory diseases.
4. Antidiabetic Activity
Recent studies have highlighted the potential of pyrazole derivatives in managing diabetes. The compound may enhance insulin sensitivity and lower blood glucose levels through mechanisms involving PPARγ activation . In vivo experiments demonstrated significant hypoglycemic effects in diabetic models treated with similar pyrazole compounds.
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation: Induction of apoptosis through caspase activation pathways is a critical mechanism for its anticancer effects.
- COX Inhibition: The ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory properties.
- PPARγ Modulation: Interaction with PPARγ receptors plays a role in its antidiabetic effects.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on HCT116 colorectal cancer cells. Results showed that treatment with the compound led to a significant increase in caspase-3 levels compared to control groups, indicating its potential as an anticancer agent .
Case Study 2: Antidiabetic Effects
In an animal model of diabetes induced by alloxan, administration of the compound resulted in lower fasting blood glucose levels compared to untreated controls. This suggests that the compound may exert beneficial effects on glucose metabolism .
Data Tables
Q & A
Q. What are the common synthetic routes for 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid and its structural analogs?
Synthesis typically involves cyclization reactions. For example, pyrano-pyrazole derivatives are synthesized via base-catalyzed cyclization of precursors like 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate . Key steps include:
- Reagents : Ethyl acetoacetate, sodium ethoxide, or other bases.
- Conditions : Controlled temperatures (e.g., 60–80°C) and pH levels to optimize ring formation.
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid product.
Q. How is the compound characterized structurally and chemically?
- Spectroscopy : Use NMR and NMR to confirm substitution patterns and functional groups (e.g., pyridylmethyl and carboxylic acid moieties) .
- Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., observed m/z 220.2 for similar pyrazole-carboxylic acids) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N ratios).
Q. What are the primary biological targets or activities associated with pyrazole-carboxylic acid derivatives?
Studies on analogs show interactions with enzymes (e.g., mTOR/p70S6K inhibition) and induction of autophagy in cancer cells . Methodologies include:
- In vitro assays : Cell viability (MTT) and apoptosis/autophagy markers (LC3-II, SQSTM1/p62) via Western blotting .
- Dose-response studies : IC determination using prostate cancer cell lines (e.g., PC-3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., mTOR vs. ERK pathways) .
- Structural analogs : Compare activity of derivatives (e.g., substituting pyridylmethyl with cyclopropylmethyl) to identify critical functional groups .
- Data normalization : Control for batch effects (e.g., cell passage number) using β-actin or GAPDH in Western blots .
Q. What strategies optimize reaction yields for pyrazole-carboxylic acid synthesis?
Q. How do structural modifications influence bioavailability and target engagement?
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility, as seen in cycloheptane-fused analogs .
- Pro-drug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .
- SAR studies : Compare IC values of analogs (e.g., pyridyl vs. phenyl substitutions) to map pharmacophore requirements .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., autophagy-related ATG5, ATG7) .
- Kinase profiling : Use kinase inhibitor libraries to screen off-target effects (e.g., AMPK, PI3K) .
- In vivo models : Xenograft studies in mice to assess tumor growth inhibition and toxicity .
Comparative and Methodological Questions
Q. How do pyrazole-carboxylic acid derivatives compare to other heterocyclic compounds in drug discovery?
- Stability : Pyrano-pyrazole fused systems (e.g., tetrahydropyrano[4,3-c]pyrazole) exhibit enhanced metabolic stability compared to simpler pyrazoles due to restricted rotation .
- Selectivity : Carboxylic acid groups reduce off-target interactions vs. amino-substituted analogs (e.g., 2-amino-1H-pyrazole) .
Q. What analytical techniques are critical for quantifying the compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
